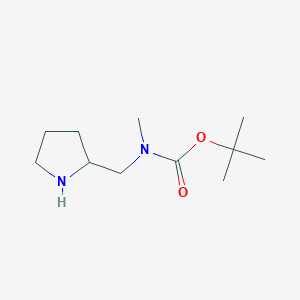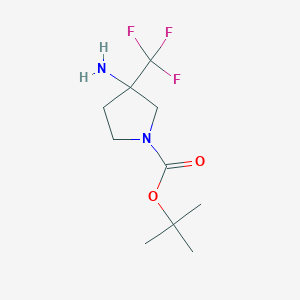
1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
“1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” is a chemical compound with the molecular formula C10H17F3N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a trifluoromethyl group and an amino group .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine”, can participate in various chemical reactions. For example, they can undergo functionalization reactions . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” include a predicted boiling point of 342.5±42.0 °C and a predicted density of 1.191±0.06 g/cm3 at 20 °C .
Wissenschaftliche Forschungsanwendungen
Complexes with Nitrogen-containing Compounds
The compound has been implicated in research involving the synthesis and reactivity of complexes with nitrogen-containing compounds. For instance, tris(pentafluorophenyl)boron reacts with nitrogen-containing Lewis bases, including pyrroles, to produce B-N coordination adducts. This showcases its potential in creating zwitterions where a new B-C bond is generated, which can be applied in olefin polymerization catalysis (Focante et al., 2006).
Synthesis of 3-Acyltetramic Acids
Another significant application is in the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, which are prepared from α-amino acid esters. This synthesis demonstrates the compound's utility in creating diverse organic molecules, essential for developing pharmaceuticals and agrochemicals (Jones et al., 1990).
Functionalized Pyrrole Derivatives
A palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives highlights the compound's versatility in organic synthesis, especially in constructing pyrrole cores with varied functional groups. This method provides a novel route to access Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, crucial intermediates in pharmaceutical chemistry (Gabriele et al., 2012).
Asymmetric Synthesis
The compound also plays a role in asymmetric synthesis, as demonstrated by a two-step synthesis of boroproline, where (-)-sparteine-mediated lithiation of N-Boc-pyrrolidine afforded N-Boc-aminoboronic acid with good yield and enantioselectivity. This process is pivotal in creating chiral molecules, which have vast applications in drug development and synthetic chemistry (Batsanov et al., 2007).
Catalysis and Material Science
In catalysis and material science, the compound's derivatives have been used in metal-free regio- and chemoselective hydroboration of pyridines, demonstrating its potential as a catalyst for selective organic transformations. This application is crucial for developing environmentally friendly chemical processes (Rao et al., 2018).
Safety and Hazards
“1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
The future directions for “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” and other pyrrolidine derivatives involve further exploration of their biological activities and potential applications in drug discovery . This includes the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-4-9(14,6-15)10(11,12)13/h4-6,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPCKIFBYOPVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine | |
CAS RN |
1260795-79-6 | |
| Record name | tert-butyl 3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





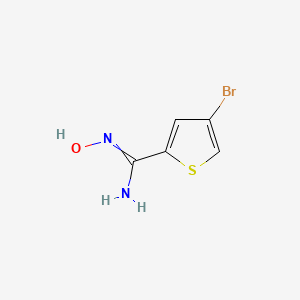
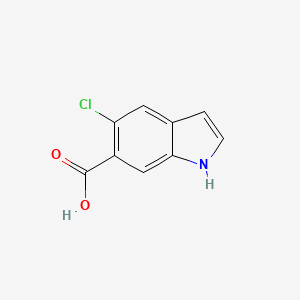

![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1524583.png)
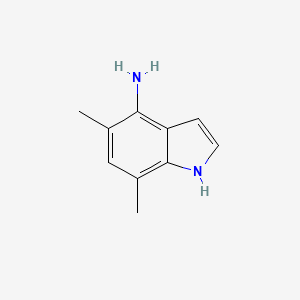
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)

